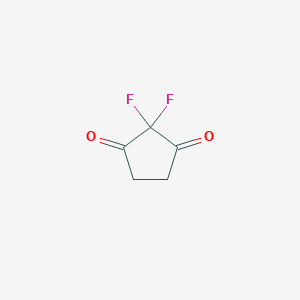
2,2-Difluorocyclopentane-1,3-dione
Descripción general
Descripción
2,2-Difluorocyclopentane-1,3-dione is a chemical compound that is part of the cyclopentanoid family, a group of compounds that have a cyclopentane backbone. This particular dione is characterized by the presence of two fluorine atoms at the 2-position, which can influence its reactivity and physical properties. Cyclopentane-1,3-diones, in general, are known to exhibit pKa values typically in the range of carboxylic acids and have been explored as carboxylic acid isosteres in drug design due to their strong acidity and tunable lipophilicity .
Synthesis Analysis
The synthesis of related cyclopentanoid compounds has been achieved through various methods. For instance, cis-bicyclo[3.3.0]oct-3-ene-2,7-dione, a highly functionalized cyclopentanoid intermediate, was synthesized from its dione precursors using a Michael acceptor approach . Additionally, 2-diazo-4-cyclopentene-1,3-dione was synthesized, and its spectral data indicated differences in resonance contributions compared to usual 2-diazo-1,3-diones . An efficient method for synthesizing nonsubstituted cycloalkane-1,3-dione-2-spirocyclopropanes, which could be applied to 1,3-cyclopentanedione, was also reported using a sulfonium salt . These methods highlight the versatility and reactivity of the cyclopentanoid core, which could be applicable to the synthesis of 2,2-difluorocyclopentane-1,3-dione.
Molecular Structure Analysis
The molecular structure of cyclopentanoids is crucial in determining their reactivity and physical properties. The presence of the difluoro group in 2,2-difluorocyclopentane-1,3-dione would likely affect the electron distribution within the molecule, potentially altering its reactivity patterns. The resonance contribution of canonical forms in related diazo compounds has been studied, showing that the degree of resonance can vary significantly between different cyclopentanoid derivatives .
Chemical Reactions Analysis
Cyclopentanoid compounds participate in a variety of chemical reactions. For example, 2-perfluoroalkanoylcyclopentane-1,3-diones underwent selective reduction and further transformation into amine derivatives . The reactivity of the cyclopentanoid core can be manipulated through functionalization, as demonstrated by the synthesis of novel trifluoroethylidene derivatives . These reactions showcase the potential for 2,2-difluorocyclopentane-1,3-dione to undergo similar transformations, leading to a diverse array of chemical products.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentane-1,3-diones have been compared to those of carboxylic acids and tetrazoles. These studies suggest that cyclopentane-1,3-diones can effectively substitute for the carboxylic acid functional group, with the potential for application in drug design . The introduction of fluorine atoms can further influence properties such as acidity, lipophilicity, and overall molecular stability, which are important considerations in the development of pharmaceuticals and other chemical products.
Aplicaciones Científicas De Investigación
Isostere for Carboxylic Acid Functional Group
Cyclopentane-1,3-diones, similar to 2,2-Difluorocyclopentane-1,3-dione, have been identified as effective isosteres for the carboxylic acid functional group. These compounds can substitute for carboxylic acids in drug design due to their similar physical-chemical properties and strong acidity, making them valuable in medicinal chemistry (Ballatore et al., 2011).
Reductive Desymmetrization in Organic Synthesis
2,2-Difluorocyclopentane-1,3-dione derivatives are used in reductive desymmetrization, a process crucial in organic synthesis. This involves the selective reduction of cyclic diones to produce high yields of ketols, demonstrating the compound's utility in synthetic chemistry (Carr & Snowden, 2008).
Electrophilic Iodinating Agent
In chemical synthesis, certain derivatives like 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione have been used as electrophilic iodinating agents. These are employed for the selective synthesis of iodinated carbonyl compounds, indicating the adaptability of 2,2-Difluorocyclopentane-1,3-dione derivatives in synthetic procedures (Martinez-Erro et al., 2017).
Hydrogenation in Polymer and Fuel Synthesis
Research shows the potential of cyclic 1,3-diones, similar to 2,2-Difluorocyclopentane-1,3-dione, in hydrogenation processes to produce compounds like cyclopentane-1,3-diol. These are seen as potential building blocks for polymers and fuels, highlighting the compound's relevance in materials science (van Slagmaat et al., 2021).
Catalytic Enantioselective Difluoroalkylation
Difluoroalkylation is a process in synthetic chemistry where 2,2-Difluorocyclopentane-1,3-dione derivatives play a crucial role. They are used in catalytic processes to produce chiral α,α-difluoro-β-hydroxy ketones, which are important in the synthesis of various pharmaceuticals and agrochemicals (Zhang & Wolf, 2013).
Photophysical Properties in Material Science
Certain derivatives of 2,2-Difluorocyclopentane-1,3-dione have been studied for their photophysical properties. These compounds show potential in optoelectronic applications, such as in the development of new materials for electronic devices (Raj et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
2,2-difluorocyclopentane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2O2/c6-5(7)3(8)1-2-4(5)9/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFJPHWELBEPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1=O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701296003 | |
| Record name | 2,2-Difluoro-1,3-cyclopentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluorocyclopentane-1,3-dione | |
CAS RN |
1215071-21-8 | |
| Record name | 2,2-Difluoro-1,3-cyclopentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215071-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-1,3-cyclopentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B3026946.png)

![4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B3026948.png)

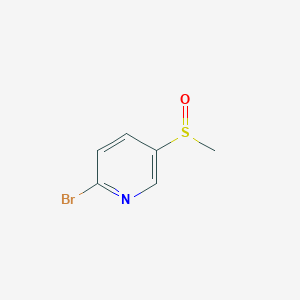
![Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride](/img/structure/B3026953.png)
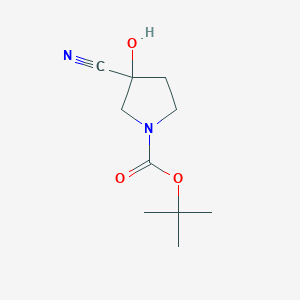
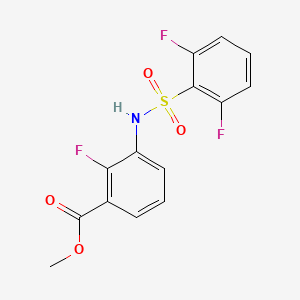
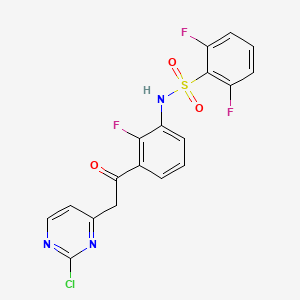



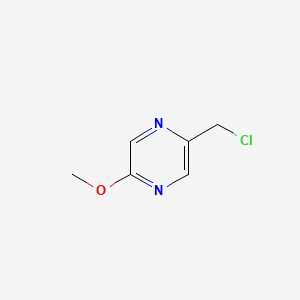
![3-(5-((1R,2S)-2-(2,2-Difluoropropanamido)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propoxy)-1H-indazol-1-yl)-N-((S)-tetrahydrofuran-3-yl)benzamide](/img/structure/B3026967.png)